![molecular formula C9H12ClN B180803 1-(4-chlorophenyl)-N,N-dimethylmethanamine CAS No. 15184-98-2](/img/structure/B180803.png)
1-(4-chlorophenyl)-N,N-dimethylmethanamine
Overview
Description
1-(4-Chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzylamine, is an organic compound with a molecular formula of C9H13ClN. It is a colorless solid that is soluble in organic solvents. 4-Chloro-N,N-dimethylbenzylamine is a chiral compound, meaning it exists in two enantiomeric forms. It is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other chemicals.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, is noted for its high affinity as an orally active h-NK(1) receptor antagonist. This compound exhibits significant effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
GPR14/Urotensin-II Receptor Agonism
3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, another variant, functions as a nonpeptidic agonist of the urotensin-II receptor. This compound, with an EC50 of 300 nM at the human UII receptor, displays high selectivity. The enantiopure forms of this compound have been found to primarily contribute to its UII receptor activity, making it a valuable pharmacological research tool and a potential drug lead (Croston et al., 2002).
Metabolite Identification in Human Urine
Studies involving chlorphenoxamine, a compound related to 1-(4-chlorophenyl)-N,N-dimethylmethanamine, have led to the identification of various metabolites in human urine. These include chlorphenoxamine-N-oxide and various phenylethanol derivatives, indicating the diverse metabolic pathways this compound undergoes in the human body (Goenechea et al., 1987).
Structural Analysis
The structural analysis of compounds like 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione provides insight into the molecule's geometry and intermolecular interactions. Such studies help in understanding the physical and chemical properties of these compounds, which is crucial for their potential applications in various fields (Yeo, Azizan, & Tiekink, 2019).
properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKSNAMPUQHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N,N-dimethylmethanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.